molecular formula C12H10FN3O2 B1393463 Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate CAS No. 1133115-54-4

Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate

Cat. No. B1393463
CAS RN: 1133115-54-4
M. Wt: 247.22 g/mol
InChI Key: OLAPAXBLTBUSJJ-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate” is a chemical compound with the CAS Number: 1133115-54-4. Its molecular weight is 247.23 . This compound has been used in the synthesis of novel triazole-pyrimidine hybrids, which have shown potential as neuroprotective and anti-neuroinflammatory agents .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate” can be represented by the linear formula: C12H10FN3O2 . The InChI Code for this compound is 1S/C12H10FN3O2/c1-18-11(17)9-6-15-12(14)16-10(9)7-2-4-8(13)5-3-7/h2-6H,1H3,(H2,14,15,16) .

Scientific Research Applications

Anti-Inflammatory Applications

Pyrimidines, including the compound , have been found to have anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Antioxidant Applications

Pyrimidines are also known for their antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antimicrobial Applications

Pyrimidines have been shown to possess antimicrobial activity . This makes them potentially useful in the development of new antimicrobial agents, which are needed to combat the growing problem of microbial resistance to existing drugs.

Antiviral Applications

The antiviral activity of pyrimidines has been documented . This suggests that they could be used in the development of new antiviral drugs, particularly as the world continues to grapple with viral diseases such as COVID-19.

Anticancer Applications

Pyrimidines have been proven to have anticancer activity . This means they could potentially be used in the development of new cancer treatments, which are always in high demand given the prevalence of this disease.

Neuroprotective and Anti-neuroinflammatory Applications

Research has shown that pyrimidine derivatives can have neuroprotective and anti-neuroinflammatory properties . This suggests potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O2/c1-18-11(17)9-6-15-12(14)16-10(9)7-2-4-8(13)5-3-7/h2-6H,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAPAXBLTBUSJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674828
Record name Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate

CAS RN

1133115-54-4
Record name Methyl 2-amino-4-(4-fluorophenyl)-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133115-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate
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Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate

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